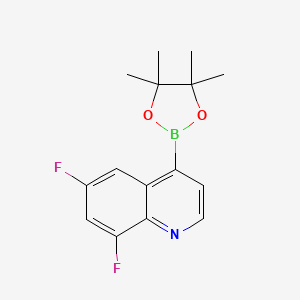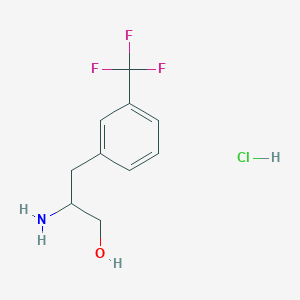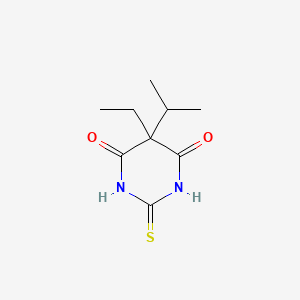
Barbituric acid, 5-ethyl-5-isopropyl-2-thio-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Barbituric acid, 5-ethyl-5-isopropyl-2-thio-: is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. This compound is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of the ethyl, isopropyl, and thio groups in its structure distinguishes it from other barbituric acid derivatives.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of barbituric acid, 5-ethyl-5-isopropyl-2-thio- typically involves the reaction of barbituric acid with ethyl and isopropyl groups under specific conditions. One common method includes the use of sodium methylate in methanol, followed by the addition of ethyl acetate and urea . The reaction is carried out under reflux conditions, and the product is purified through crystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification steps may include advanced techniques such as chromatography and recrystallization to ensure high purity of the final product.
化学反应分析
Types of Reactions: Barbituric acid, 5-ethyl-5-isopropyl-2-thio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or further to a hydrocarbon.
Substitution: The ethyl and isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases to facilitate the process.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution can result in various alkyl or aryl derivatives.
科学研究应用
Chemistry: Barbituric acid, 5-ethyl-5-isopropyl-2-thio- is used as a building block in the synthesis of heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors. It serves as a model compound to understand the behavior of thio-substituted barbiturates in biological systems.
Medicine: Barbituric acid derivatives, including 5-ethyl-5-isopropyl-2-thio-, have been explored for their sedative and anticonvulsant properties. They are investigated for their potential use in treating neurological disorders and as anesthetic agents .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of barbituric acid, 5-ethyl-5-isopropyl-2-thio-, involves its interaction with central nervous system receptors. It acts as a nonselective central nervous system depressant by promoting the binding to inhibitory gamma-aminobutyric acid subtype receptors and modulating chloride currents through receptor channels . This modulation leads to increased synaptic inhibition and a reduction in neuronal excitability.
相似化合物的比较
Phenobarbital: A widely used barbiturate with anticonvulsant properties.
Thiopental: An ultra-short-acting barbiturate used in anesthesia.
Secobarbital: A short-acting barbiturate used as a sedative and hypnotic.
Comparison: Barbituric acid, 5-ethyl-5-isopropyl-2-thio-, is unique due to the presence of the thio group, which imparts distinct chemical and biological properties. Compared to phenobarbital and thiopental, this compound may exhibit different pharmacokinetics and pharmacodynamics, making it suitable for specific applications where other barbiturates may not be as effective .
属性
CAS 编号 |
39847-06-8 |
|---|---|
分子式 |
C9H14N2O2S |
分子量 |
214.29 g/mol |
IUPAC 名称 |
5-ethyl-5-propan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C9H14N2O2S/c1-4-9(5(2)3)6(12)10-8(14)11-7(9)13/h5H,4H2,1-3H3,(H2,10,11,12,13,14) |
InChI 键 |
BMPIYRKMKYJEHY-UHFFFAOYSA-N |
规范 SMILES |
CCC1(C(=O)NC(=S)NC1=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


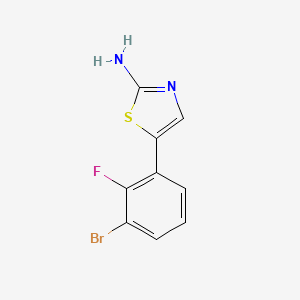
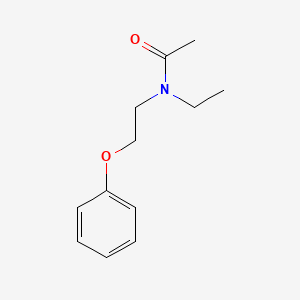
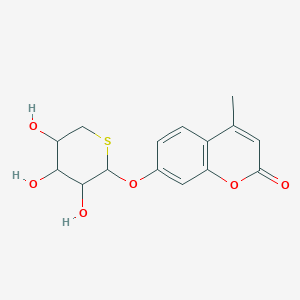

![2,2'-[Sulfonylbis(methylene)]di(2,3-dihydro-1H-inden-1-one)](/img/structure/B14014435.png)

![Ethoxy-[(4-nitrophenyl)methylsulfanyl]methanethione](/img/structure/B14014444.png)
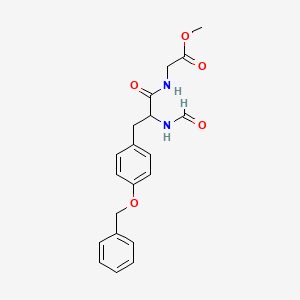
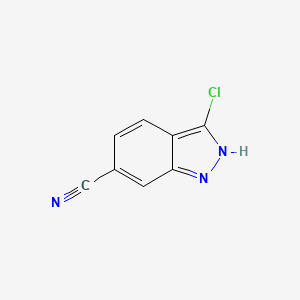
![N,N-bis(2-chloroethyl)-4-[(2-fluorophenyl)iminomethyl]-3-methylaniline](/img/structure/B14014464.png)
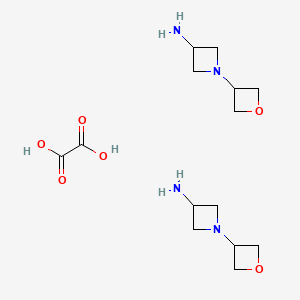
![4-[4-(4-Carbamimidoylphenoxy)phenoxy]benzenecarboximidamide](/img/structure/B14014475.png)
